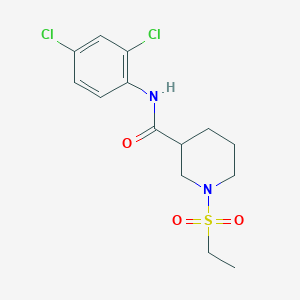![molecular formula C19H16F3N3O B6084577 (2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine](/img/structure/B6084577.png)
(2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine, also known as PTPA, is a chemical compound that has shown promising results in scientific research applications.
Wirkmechanismus
(2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine works by inhibiting the activity of a protein called c-Myc, which is involved in regulating cell growth and proliferation. By inhibiting c-Myc, (2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine can prevent the growth and proliferation of cancer cells. Additionally, (2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine has been shown to inhibit the activity of an enzyme called COX-2, which is involved in inflammation. By inhibiting COX-2, (2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine can reduce inflammation in the body.
Biochemical and Physiological Effects
(2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine has been shown to have a number of biochemical and physiological effects. In cancer research, (2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine has been shown to inhibit the expression of genes involved in cell proliferation and survival. In inflammation research, (2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine has been shown to reduce the production of inflammatory cytokines and chemokines. Additionally, (2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine has been shown to inhibit the activity of enzymes involved in the production of prostaglandins, which are involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine in lab experiments is that it has shown promising results in inhibiting the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. Additionally, (2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine has anti-inflammatory properties that could be useful in studying inflammatory conditions. However, one limitation of using (2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on (2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine. One area of research could focus on developing more efficient synthesis methods for (2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine. Additionally, further research is needed to fully understand the mechanisms of action of (2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine and its potential side effects. In cancer research, future studies could focus on the use of (2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine in combination with other cancer treatments to determine if it could enhance their effectiveness. In inflammation research, future studies could focus on the use of (2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine in animal models to determine its potential efficacy in treating inflammatory conditions. Overall, (2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine shows promise as a potential treatment for cancer, inflammation, and neurodegenerative diseases, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of (2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine involves a multi-step process that begins with the reaction of 2-pyridinemethanol with 3-(trifluoromethyl)phenol to form the intermediate compound 2-(3-(trifluoromethyl)phenoxy)pyridine. This intermediate is then reacted with 2-chloromethylpyridine to form the final product, (2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine.
Wissenschaftliche Forschungsanwendungen
(2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine has been studied for its potential use in treating a variety of conditions, including cancer, inflammation, and neurodegenerative diseases. In cancer research, (2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in breast cancer and lung cancer. Inflammation research has also shown that (2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine has anti-inflammatory properties that could be useful in treating conditions such as arthritis and inflammatory bowel disease. Additionally, (2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c20-19(21,22)15-6-3-8-17(11-15)26-18-14(5-4-10-25-18)12-23-13-16-7-1-2-9-24-16/h1-11,23H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQYRIMRVLQQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=C(N=CC=C2)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B6084495.png)
![dimethyl 4-[4-(benzyloxy)phenyl]-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6084504.png)
![N-(2,3-difluoro-4-methylbenzyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6084507.png)
![3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6084525.png)
![1-(2-chloro-4-fluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084533.png)

![N,2,6-trimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-4-pyrimidinecarboxamide](/img/structure/B6084538.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6084545.png)

![methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B6084558.png)
![2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6084564.png)
![methyl 5-(1-phenylethyl)-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6084565.png)
methylene]acetamide](/img/structure/B6084568.png)
![(3R*,4R*)-4-(1-azepanyl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinol](/img/structure/B6084575.png)